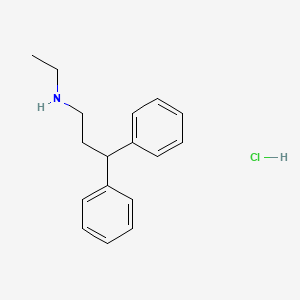![molecular formula C16H12N2O2 B14708531 Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- CAS No. 15077-66-4](/img/structure/B14708531.png)
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is a complex organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid . This reaction typically yields the desired compound in excellent yields. Another method involves the use of palladium-catalyzed C–N bond-forming amination reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as propylsulfonic acid functionalized nanozeolite clinoptilolite, has been reported to enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclocondensation reactions with 1,2-diamines to form quinoxalines .
Common Reagents and Conditions: Common reagents used in these reactions include glacial acetic acid, palladium catalysts, and benzil compounds . Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethylformamide .
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines and naphthoquinones. For example, the reaction with benzenesulfinic acid yields 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines .
科学的研究の応用
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antiviral, anticancer, and antibacterial properties . Additionally, it is used in the development of fluorescent derivatization agents and electroluminescent materials .
作用機序
The mechanism of action of naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within cells. It is known to participate in intramolecular charge transfer (ICT) transitions, which are crucial for its optoelectronic properties . The compound’s electron-deficient nature allows it to act as an electron acceptor in various chemical reactions .
類似化合物との比較
Similar Compounds: Similar compounds include other quinoxaline derivatives such as naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone . These compounds share similar structural features and chemical properties.
Uniqueness: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is unique due to its specific structural configuration, which imparts distinct optoelectronic properties. Its ability to undergo intramolecular charge transfer transitions makes it a valuable compound in the development of n-type semiconducting materials .
特性
CAS番号 |
15077-66-4 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-6,19-20H,7-8H2 |
InChIキー |
CBGMARLSWAZDRR-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2C(=N1)C=CC3=C(C4=CC=CC=C4C(=C32)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



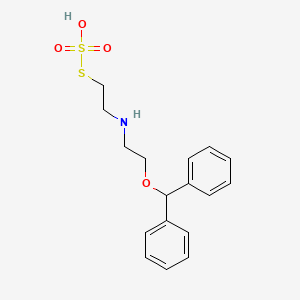
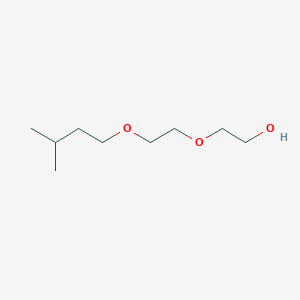
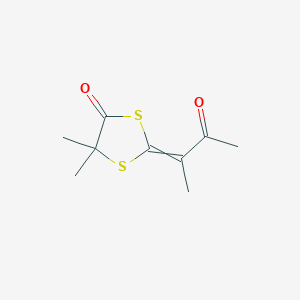
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)


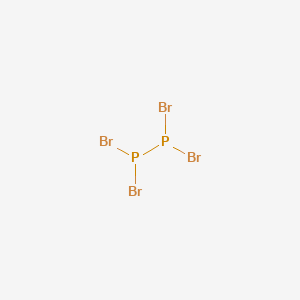
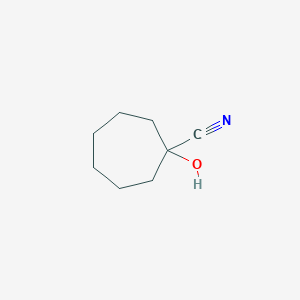
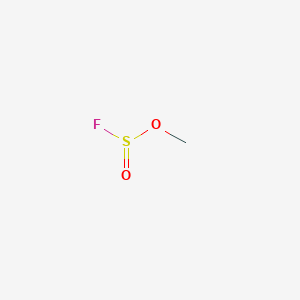
![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
